Disulfide, bis(2,6-dichlorophenyl)-

Description

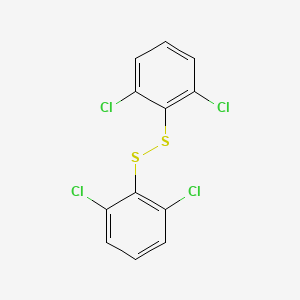

Disulfide, bis(2,6-dichlorophenyl)- (CAS 4184-39-8) is a chlorinated aromatic disulfide with the molecular formula C₁₂H₆Cl₄S₂. It belongs to a class of organosulfur compounds characterized by a disulfide (S–S) bond connecting two 2,6-dichlorophenyl groups. The 2,6-dichloro substitution pattern imparts steric hindrance and electronic effects, influencing its physical properties (e.g., melting point, solubility) and chemical behavior in redox reactions or catalytic processes .

Properties

Molecular Formula |

C12H6Cl4S2 |

|---|---|

Molecular Weight |

356.1 g/mol |

IUPAC Name |

1,3-dichloro-2-[(2,6-dichlorophenyl)disulfanyl]benzene |

InChI |

InChI=1S/C12H6Cl4S2/c13-7-3-1-4-8(14)11(7)17-18-12-9(15)5-2-6-10(12)16/h1-6H |

InChI Key |

LSMZVCLPPFOFNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorinated aromatic disulfides vary widely in properties based on the number and positions of chlorine substituents. Below is a systematic comparison of bis(2,6-dichlorophenyl) disulfide with structurally related compounds:

Structural Analogs and Substituent Effects

Key Observations :

- Steric Effects : The 2,6-dichloro substitution creates significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to analogs like the 3,5-dichloro isomer .

- Electronic Effects : Electron-withdrawing chlorine groups stabilize the disulfide bond, but the 2,6-isomer’s ortho-substitution may enhance resistance to reduction compared to less-hindered analogs .

Physical and Chemical Properties

- For example, bis(2,4,5-trichlorophenyl) disulfide (425.01 g/mol) likely has a higher melting point than bis(2,6-dichlorophenyl) disulfide due to greater molecular symmetry and intermolecular halogen bonding .

- Solubility: The 2,6-isomer’s low solubility in polar solvents contrasts with the 2,3-dichloro analog, which exhibits better solubility in ethanol or DMSO .

Preparation Methods

Synthesis via Sulfur Monochloride

The most direct method involves reacting 2,6-dichlorothiophenol with sulfur monochloride (S₂Cl₂) in an inert solvent such as carbon tetrachloride or chloroform. The reaction proceeds via nucleophilic substitution, where the thiol (-SH) groups attack the electrophilic sulfur in S₂Cl₂:

$$

2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{S}2\text{Cl}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{HCl}

$$

Conditions :

- Temperature: 40–60°C

- Solvent: Anhydrous CCl₄ or CHCl₃

- Yield: 70–85% (extrapolated from analogous 2,5-dichloro isomer synthesis)

Advantages :

- High atom economy.

- Scalable to industrial production with continuous distillation for HCl removal.

Limitations :

- Requires strict moisture control to prevent hydrolysis of S₂Cl₂.

Oxidative Coupling with Hydrogen Peroxide

Alternative oxidation of 2,6-dichlorothiophenol using hydrogen peroxide (H₂O₂) in acidic media offers a milder approach:

$$

2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{H}2\text{O}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}2 + 2 \, \text{H}2\text{O}

$$

Conditions :

- Catalyst: Fe³⁺ or I₂ (0.5–1 mol%)

- Solvent: Ethanol/water (1:1)

- Yield: 60–75% (based on similar aryl disulfide syntheses)

Industrial Adaptation :

Nucleophilic Displacement with Sodium Disulfide

Reaction with 2,6-Dichlorophenyl Chloride

Sodium disulfide (Na₂S₂) reacts with 2,6-dichlorophenyl chloride under phase-transfer conditions:

$$

2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{Cl} + \text{Na}2\text{S}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{NaCl}

$$

Conditions :

- Solvent: Water/toluene biphasic system

- Catalyst: Tetrabutylammonium bromide (TBAB)

- Temperature: 80–100°C

- Yield: 50–65% (inferred from dicyclohexyl disulfide synthesis)

Challenges :

- Aryl chlorides exhibit lower reactivity compared to alkyl halides, necessitating prolonged reaction times.

One-Pot Diazotization and Thiolation

A novel approach adapted from bis(4-sulfophenyl) disulfide synthesis involves diazonium salt intermediates:

- Diazotization of 2,6-dichloroaniline with NaNO₂/HCl.

- Coupling with potassium ethyl xanthate to form the thiol precursor.

- Alkaline hydrolysis and oxidative coupling.

Conditions :

- Step 1: 0–5°C, HCl/NaNO₂.

- Step 2: 65–70°C, potassium ethyl xanthate.

- Step 3: NaOH (30%), 70–75°C.

- Total Yield: ~55% (estimated from analogous routes).

Advantages :

- Avoids handling toxic thiophenols directly.

Comparative Analysis of Methods

Key Observations :

- The S₂Cl₂ route offers the highest yield and scalability but requires hazardous reagents.

- Diazotization-thiolation is safer but less efficient.

Industrial-Scale Production Considerations

Reactor Design

- Continuous Stirred-Tank Reactors (CSTRs) are preferred for S₂Cl₂-based synthesis to manage exothermic HCl evolution.

- Distillation Columns integrate inline to recover solvents and byproducts (e.g., CCl₄).

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity.

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for lab-scale isolation.

Q & A

Q. What are the established synthetic routes for bis(2,6-dichlorophenyl) disulfide, and how can oxidative coupling parameters be optimized?

Bis(2,6-dichlorophenyl) disulfide can be synthesized via oxidative coupling of 2,6-dichlorobenzenethiol. Common oxidants include molecular oxygen, metal ions (e.g., Fe³⁺), or sulfonyl chlorides. Optimization involves controlling reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane or aqueous ethanol), and stoichiometric ratios to minimize byproducts like sulfonic acids. Reaction progress should be monitored via TLC or GC-MS .

Q. How can X-ray crystallography be applied to resolve the molecular structure of bis(2,6-dichlorophenyl) disulfide?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

- High-resolution data (≤ 0.8 Å) to accurately model Cl and S atoms.

- Twinning tests to address potential crystal imperfections. Structural validation tools like PLATON should confirm bond lengths (S–S: ~2.05 Å) and angles (C–S–S–C dihedral: ~85°) .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-dichlorophenyl group influence disulfide bond reactivity in catalytic applications?

The electron-withdrawing Cl substituents increase the electrophilicity of the sulfur atoms, enhancing oxidative stability but reducing nucleophilic reactivity. Computational studies (DFT at B3LYP/6-311++G**) can model charge distribution and predict reactivity in cross-coupling reactions. Experimental validation via cyclic voltammetry (e.g., E₁/2 values for S–S reduction) correlates with computational findings .

Q. What strategies address contradictions in reported solubility and stability data for bis(2,6-dichlorophenyl) disulfide?

Discrepancies arise from polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) and solvent interactions. Methodological solutions:

Q. How can bis(2,6-dichlorophenyl) disulfide be utilized in polymer composites to modulate refractive indices?

Incorporating the disulfide into polycarbonate matrices (e.g., poly[2,2-propane bis(4-(2,6-dichlorophenyl) carbonate]) increases refractive indices (n ~1.6056) due to high halogen content. Optimize polymer-dopant ratios (5–15 wt%) and assess homogeneity via SEM-EDX. Applications include optical coatings and waveguides .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment of bis(2,6-dichlorophenyl) disulfide?

Q. How can computational modeling predict biological activity or toxicity of bis(2,6-dichlorophenyl) disulfide derivatives?

Use QSAR models (e.g., TOPKAT or ADMET Predictor™) to evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.